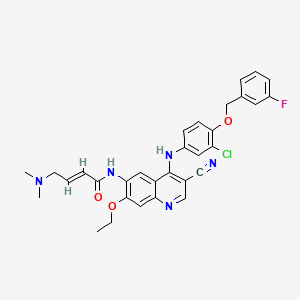

HKI-357

Übersicht

Beschreibung

HKI-357 is a potent, irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (ERBB2). It is primarily used in cancer research due to its ability to suppress the autophosphorylation of these receptors, which are often overexpressed in various types of cancer .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide exhibit significant anticancer properties. The quinoline moiety is known for its ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies have shown that derivatives of quinoline can target multiple pathways involved in cancer progression, making them promising candidates for further development as anticancer agents.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinoline derivatives have been reported to possess antibacterial and antifungal properties, which could be explored in the development of new antimicrobial agents. Research focusing on the synthesis and evaluation of similar compounds has demonstrated effectiveness against a range of pathogens, indicating that further studies on this compound could yield valuable insights into its antimicrobial efficacy.

Enzyme Inhibition

Quinoline-based compounds are often studied for their ability to inhibit specific enzymes involved in disease processes. For instance, they may act as inhibitors of kinases or other enzymes related to cancer and inflammatory diseases. Investigating the enzyme inhibition profile of (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide could reveal its potential as a therapeutic agent in treating diseases linked to enzyme dysregulation.

Case Study 1: Anticancer Activity

A study conducted on a series of quinoline derivatives demonstrated their effectiveness against human breast cancer cell lines (MCF-7). The results indicated that compounds with similar structural features to (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide exhibited IC50 values in the low micromolar range, suggesting strong anticancer activity.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing and testing various quinoline derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting the potential of this compound class in developing new antimicrobial therapies.

Wirkmechanismus

Target of Action

HKI-357 is an irreversible dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and ERBB2 (also known as HER2) . These receptors are part of the ErbB family of receptor tyrosine kinases, which play crucial roles in cell growth, differentiation, and survival .

Mode of Action

This compound interacts with its targets (EGFR and ERBB2) by forming a covalent bond with specific residues within their catalytic domains . This irreversible binding leads to the suppression of EGFR autophosphorylation at residue Y1068, effectively inhibiting the activation of these receptors .

Biochemical Pathways

The inhibition of EGFR and ERBB2 by this compound affects downstream signaling pathways, specifically the AKT and MAPK (ERK) pathways . These pathways are involved in various cellular processes, including cell proliferation, survival, and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of this compound are currently under investigation .

Result of Action

The inhibition of EGFR and ERBB2 by this compound leads to a decrease in the phosphorylation of downstream effectors AKT and MAPK . This results in the suppression of cell proliferation and the induction of apoptosis, particularly in cells with EGFR mutations . This compound has been shown to be more effective than Gefitinib, a reversible tyrosine kinase inhibitor, in suppressing EGFR autophosphorylation and AKT and MAPK phosphorylation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of activating mutations in the kinase domain of EGFR can affect the compound’s effectiveness . Additionally, the compound’s action can be influenced by the cellular environment, such as the presence of other growth factors and the state of other signaling pathways .

Biochemische Analyse

Biochemical Properties

HKI-357 plays a crucial role in biochemical reactions by inhibiting the autophosphorylation of EGFR and ERBB2. It interacts with these receptors by forming a covalent bond with the cysteine residues within their catalytic domains (cys773 in EGFR and cys805 in ERBB2) . This inhibition prevents the downstream phosphorylation of key signaling proteins such as AKT and MAPK, thereby disrupting the signaling pathways that promote cell proliferation and survival .

Cellular Effects

This compound exerts profound effects on various types of cells, particularly cancer cells. In NSCLC cells harboring EGFR mutations, this compound effectively inhibits cell growth and induces apoptosis . It suppresses ligand-induced EGFR autophosphorylation and downstream signaling, leading to reduced cell proliferation and increased cell death . Additionally, this compound has been shown to inhibit the phosphorylation of AKT and MAPK, which are critical components of cell signaling pathways involved in cell survival and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its irreversible binding to the catalytic domains of EGFR and ERBB2. By forming a covalent bond with the cysteine residues, this compound permanently inhibits the kinase activity of these receptors . This inhibition prevents the autophosphorylation of EGFR at residue Y1068 and the subsequent phosphorylation of downstream effectors such as AKT and MAPK . The disruption of these signaling pathways ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained inhibitory effects on EGFR and ERBB2 phosphorylation over extended periods . Long-term studies have shown that this compound maintains its efficacy in inhibiting cell proliferation and inducing apoptosis in NSCLC cells, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more pronounced inhibition of tumor growth and increased apoptosis in cancer cells . At very high doses, this compound may exhibit toxic effects and adverse reactions . It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing toxicity in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell signaling and metabolism. By inhibiting EGFR and ERBB2, this compound disrupts the downstream signaling pathways mediated by AKT and MAPK . This disruption affects various metabolic processes, including glucose metabolism and protein synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The compound accumulates in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on EGFR and ERBB2 . The transport and distribution of this compound may vary depending on the cell type and experimental conditions .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with EGFR and ERBB2 . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von HKI-357 umfasst mehrere Schritte, beginnend mit der Herstellung der Chinolin-Grundstruktur. Zu den wichtigsten Schritten gehören:

Bildung des Chinolinkerns: Dies wird typischerweise durch eine Reihe von Kondensationsreaktionen erreicht, die Anilin-Derivate und Aldehyde beinhalten.

Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen, wie z. B. Cyano-, Ethoxy- und Dimethylaminogruppen, werden durch nukleophile Substitution und andere Reaktionen eingeführt.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Chinolinkerns mit einer substituierten Phenylgruppe durch eine palladiumkatalysierte Kreuzkupplungsreaktion.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig den Einsatz gefährlicher Reagenzien und Lösungsmittel zu minimieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Chinolinkern verändern.

Substitution: Nukleophile Substitutionsreaktionen können verschiedene Substituenten am Phenylring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriumhydrid und Kaliumcarbonat.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Chinolinderivate, die für spezifische Forschungsanwendungen weiter modifiziert werden können .

Wissenschaftliche Forschungsanwendungen

This compound wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere in den Bereichen:

Chemie: Es dient als Modellverbindung zur Untersuchung der Hemmung von Tyrosinkinasen.

Biologie: this compound wird verwendet, um die Rolle von EGFR und ERBB2 bei der Zellsignalisierung und der Entstehung von Krebs zu untersuchen.

Medizin: Es wird als potenzielles Therapeutikum zur Behandlung von Krebsarten untersucht, die EGFR und ERBB2 überexprimieren.

Industrie: This compound wird bei der Entwicklung neuer Krebstherapien und diagnostischer Werkzeuge eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch irreversible Bindung an die ATP-Bindungsstelle von EGFR und ERBB2. Diese Bindung verhindert die Autophosphorylierung dieser Rezeptoren und hemmt so die nachgeschalteten Signalwege wie die AKT- und MAPK-Pfade. Diese Hemmung führt zu einer reduzierten Zellproliferation und einer erhöhten Apoptose in Krebszellen .

Analyse Chemischer Reaktionen

Types of Reactions

HKI-357 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the quinoline core.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and potassium carbonate.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further modified for specific research applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Gefitinib: Ein reversibler Inhibitor von EGFR, der zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt wird.

Einzigartigkeit von HKI-357

This compound ist aufgrund seiner irreversiblen Hemmung sowohl von EGFR als auch von ERBB2 einzigartig, was es bei bestimmten Krebsarten effektiver macht als reversible Inhibitoren. Seine Fähigkeit, die Resistenz gegen andere Tyrosinkinase-Inhibitoren wie Gefitinib zu überwinden, unterstreicht sein Potenzial als Therapeutikum .

Biologische Aktivität

(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide, commonly referred to as compound 848133-17-5, is a synthetic organic compound with potential therapeutic applications, particularly in oncology. This compound is characterized by its complex structure, which includes a quinoline core and various functional groups that contribute to its biological activity.

The molecular formula for this compound is C31H29ClFN5O3, with a molecular weight of 574.05 g/mol. It is important to note the specific structural features that may influence its biological interactions, including:

- Chloro and Fluoro Substituents : These halogen atoms can enhance the lipophilicity and metabolic stability of the compound.

- Dimethylamino Group : This moiety may play a role in receptor binding and activity modulation.

Research indicates that compounds similar to (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide act primarily as tyrosine kinase inhibitors (TKIs). TKIs are crucial in cancer therapy as they interfere with the signaling pathways that promote tumor growth and survival.

- Inhibition of EGFR : The compound is believed to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. By blocking this receptor, the compound can effectively reduce cell proliferation and induce apoptosis in cancer cells.

- Impact on Tumor Growth : In vitro studies have shown significant anti-proliferative effects against multiple cancer cell lines, suggesting its potential as an anticancer agent.

Experimental Findings

A study involving related compounds demonstrated that modifications to the quinoline structure can lead to enhanced potency against specific cancer cell lines. For instance:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Transtinib | H1975 (EGFR L858R/T790M) | 34 |

| Transtinib | A431 (WT EGFR) | 62 |

These findings suggest that structural variations can significantly influence the efficacy of similar compounds against resistant cancer types .

Case Studies

- Anti-Cancer Activity : A series of synthesized compounds were evaluated for their anti-cancer properties in xenograft models. The results indicated that compounds with similar structures to (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide exhibited reduced tumor sizes over extended periods .

- Binding Affinity Studies : Molecular docking studies have been employed to predict the binding modes of these compounds within the active sites of EGFR. The results showed favorable interactions with key residues, enhancing our understanding of how modifications impact binding affinity and specificity .

Eigenschaften

IUPAC Name |

(E)-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClFN5O3/c1-4-40-29-16-26-24(15-27(29)37-30(39)9-6-12-38(2)3)31(21(17-34)18-35-26)36-23-10-11-28(25(32)14-23)41-19-20-7-5-8-22(33)13-20/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,35,36)(H,37,39)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERXPXBELDBEPZ-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)C=CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)/C=C/CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233873 | |

| Record name | HKI 357 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848133-17-5 | |

| Record name | HKI 357 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848133175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HKI-357 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HKI 357 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HKI-357 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39R3638KZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (HKI-357) in cancer cells harboring EGFR mutations?

A1: (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (this compound) acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) []. This means it forms a covalent bond with the receptor, permanently blocking its activity. EGFR is often overactive in various cancers, driving tumor growth and progression. By irreversibly inhibiting EGFR, (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (this compound) aims to halt or slow down this process.

Q2: The provided research mentions that (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (this compound) shows promise in treating cancers with specific EGFR mutations. What types of mutations are these, and why are they significant?

A2: The research highlights (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (this compound)'s potential in cancers with EGFR mutations that lead to resistance against other EGFR inhibitors, specifically gefitinib and erlotinib []. These mutations often occur during the course of treatment, allowing the cancer to continue growing despite the presence of these drugs. The emergence of resistance is a significant challenge in cancer treatment, and compounds like (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (this compound) offer a potential way to overcome this obstacle.

Q3: What are the potential advantages of using an irreversible EGFR inhibitor like (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (this compound) compared to reversible inhibitors?

A3: Irreversible inhibitors like (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (this compound) offer potential advantages in specific scenarios. Their prolonged binding to EGFR can provide sustained target inhibition even after the drug is cleared from the bloodstream [, ]. This prolonged effect might be particularly beneficial in combating cancers that develop resistance to reversible inhibitors, as highlighted in the research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.